5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine is an organic compound with the molecular formula C7H5ClIN3. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of chlorine and iodine atoms attached to the pyrazolo[1,5-a]pyrimidine core, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine typically involves the reaction of pyrazolo[1,5-a]pyrimidine with appropriate halogenating agents. One common method includes the chlorination of pyrazolo[1,5-a]pyrimidine followed by iodination. The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and catalysts like copper(I) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: The compound is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of halogen atoms enhances its binding affinity and specificity towards these targets, thereby influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
- 3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine
- 5-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine
Uniqueness
5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the simultaneous presence of both chlorine and iodine atoms, which imparts distinct reactivity and properties compared to its analogs. This dual halogenation allows for versatile chemical modifications and enhances its potential in various applications .
Properties
IUPAC Name |
5-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-4-6(9)7-10-5(8)2-3-12(7)11-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQSQSUSGOYQFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC(=NC2=C1I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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